molecular formula C17H18F2N2O2S B2952845 (2,4-Difluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone CAS No. 1396880-53-7

(2,4-Difluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone

Cat. No. B2952845
CAS RN: 1396880-53-7
M. Wt: 352.4
InChI Key: XOOKYKRYHGBFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Difluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18F2N2O2S and its molecular weight is 352.4. The purity is usually 95%.
BenchChem offers high-quality (2,4-Difluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Difluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Drug Development

The structural similarity of the compound to known antifungal agents suggests its potential use in the development of new antifungal medications. For instance, derivatives of difluorophenyl compounds have been shown to be effective against fungal infections . The presence of the piperazine ring, often found in pharmaceuticals, could enhance the compound’s ability to interact with biological targets.

Late-Stage Functionalization in Organic Synthesis

This compound could serve as a precursor for late-stage functionalization, a technique used to introduce functional groups into complex molecules . The hydroxymethylated derivative of a related compound has been obtained through photoredox-catalyzed hydroxymethylation followed by oxidation, demonstrating the potential for further chemical modifications .

Antifungal Azoles Synthesis

The difluorophenyl group is a common feature in antifungal azoles, indicating that this compound could be a key intermediate in the synthesis of optically active antifungal azoles . These compounds are crucial in the treatment of diseases caused by fungal pathogens.

Biological Potential in HIV Treatment

Indole derivatives, which share structural features with the given compound, have been studied for their potential as anti-HIV agents . Molecular docking studies of similar compounds have shown promise in this field, suggesting possible research applications in HIV treatment.

Photoredox Reactions in Medicinal Chemistry

The compound’s structure is conducive to photoredox reactions, a type of chemical reaction that involves the absorption of light. This property can be exploited in medicinal chemistry to create new drug molecules with improved pharmacological profiles .

NMR Spectroscopy in Structural Analysis

Given the detailed structural information provided by NMR spectroscopy for related compounds, this technique could be applied to the compound to determine its precise structure and the spatial arrangement of its atoms . This is essential for understanding the compound’s chemical properties and potential interactions with biological targets.

properties

IUPAC Name

(2,4-difluorophenyl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O2S/c18-12-3-4-13(14(19)10-12)17(23)21-7-5-20(6-8-21)11-15(22)16-2-1-9-24-16/h1-4,9-10,15,22H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOKYKRYHGBFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Difluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.